[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of rhodanine-3-acetic acid with pyridinecarbaldehyde. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions usually involve the use of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
the use of microwave-assisted synthesis and green chemistry principles, such as atom economy and cleaner reaction profiles, are likely to be employed to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with reduced functional groups .
Scientific Research Applications
[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for the treatment of metabolic bone diseases and other conditions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, such as DYRK1A, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives, such as:
(5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Known for its anticancer activity.
(5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one: Exhibits potent inhibition of protein kinases.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C11H8N2O3S2 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)5-7-3-1-2-4-12-7/h1-5H,6H2,(H,14,15)/b8-5- |
InChI Key |
PXYWYJUEIRDSPY-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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